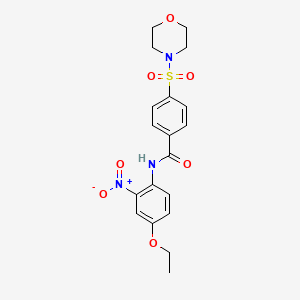

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7S/c1-2-29-15-5-8-17(18(13-15)22(24)25)20-19(23)14-3-6-16(7-4-14)30(26,27)21-9-11-28-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCWDLMSZRLTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(4-Ethoxy-2-Nitrophenyl)-4-(Morpholine-4-Sulfonyl)Benzamide

Synthesis of 4-(Morpholine-4-Sulfonyl)Benzoic Acid

The morpholine sulfonyl moiety is typically introduced via sulfonylation of benzoic acid derivatives. A two-step protocol involves:

- Sulfonation of 4-Chlorobenzoic Acid : Reacting 4-chlorobenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h) yields 4-chlorosulfonylbenzoic acid.

- Morpholine Substitution : Treating the sulfonyl chloride intermediate with morpholine in dichloromethane (DCM) at room temperature for 12–24 h affords 4-(morpholine-4-sulfonyl)benzoic acid.

Key Reaction Parameters :

Preparation of 4-Ethoxy-2-Nitroaniline

The nitro-substituted aniline component is synthesized via nitration and alkoxylation:

- Nitration of 4-Ethoxyaniline : Treating 4-ethoxyaniline with concentrated nitric acid (HNO₃) in acetic anhydride at 0–5°C introduces the nitro group at the ortho position.

- Purification : The crude product is neutralized with sodium bicarbonate and extracted with ethyl acetate, yielding 4-ethoxy-2-nitroaniline in 60–70% yield.

Challenges :

Amide Coupling Reaction

The final step involves coupling 4-(morpholine-4-sulfonyl)benzoic acid with 4-ethoxy-2-nitroaniline. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

Mixed Anhydride Method

Employing isobutyl chloroformate and N-methylmorpholine in THF:

- Conditions : −15°C for 1 h, followed by 4 h at room temperature.

- Yield : 70–80% with reduced side products.

Comparative Analysis :

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Carbodiimide-Mediated | EDC, HOBt | DMF | 65–75 | 90–95 |

| Mixed Anhydride | Isobutyl chloroformate | THF | 70–80 | 95–98 |

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

The sulfonation step is highly sensitive to moisture. Anhydrous conditions and molecular sieves improve yields by preventing hydrolysis of the sulfonyl chloride intermediate. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate the morpholine substitution step, reducing reaction time to 6–8 h.

Chemical Reactions Analysis

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.

Industry: It can be utilized in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE include:

N-(4-ethoxy-2-nitrophenyl)acetamide: This compound shares the ethoxy and nitrophenyl groups but lacks the morpholine and sulfonylbenzamide moieties.

N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide: Similar in structure but with a piperidine ring instead of a morpholine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.